molecular formula C14H19NO4 B2971938 (R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate CAS No. 2135331-29-0

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate

Cat. No. B2971938
CAS RN: 2135331-29-0
M. Wt: 265.309
InChI Key: JTXBTUMSVHBXOH-NSHDSACASA-N
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Description

The compound “Methyl 2-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetate” has a molecular formula of C12H14O4 . Another related compound is “(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid” with a molecular formula of C11H12O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “Methyl 2-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetate” and “(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid” can be found in various databases .

Scientific Research Applications

Anti-HIV Activity

The diverse pharmaceutical activities of benzofuran derivatives include anti-HIV effects, pointing to potential research applications in HIV treatment.

Each of these fields presents a unique application area where “®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate” could be investigated further for its efficacy and potential as a therapeutic agent .

Safety and Hazards

The safety and hazards of related compounds like “Methyl 2-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetate” and “(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid” are documented in various databases .

properties

IUPAC Name

tert-butyl N-[(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-8-18-12-7-9(17-4)5-6-10(11)12/h5-7,11H,8H2,1-4H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXBTUMSVHBXOH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate

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